Cas no 125949-72-6 (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, (2S,3S,5R)-)

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, (2S,3S,5R)- structure
125949-72-6 structure
Productnaam:4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, (2S,3S,5R)-
CAS-nummer:125949-72-6
MF:C23H22N4O3S
MW:434.5108
CID:1218813
PubChem ID:11235877

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, (2S,3S,5R)- Chemische en fysische eigenschappen

Naam en identificatie

    • diphenylmethyl (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    • 4-thia-1-<wbr>
    • Diphenylm<wbr>
    • LogP
    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, (2S,3S,5R)-
    • Benzhydryl (2S,3S,5R)-3-methyl-7-oxo-3-(triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
    • DTXSID601101740
    • SCHEMBL1121879
    • 125949-72-6
    • Inchi: 1S/C23H22N4O3S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)31-23)22(29)30-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3/t19-,21+,23+/m1/s1
    • InChI-sleutel: JQBMYOWGXZWEBC-NWSQWKLXSA-N
    • LACHT: S1[C@]2([H])C([H])([H])C(N2[C@@]([H])(C(=O)OC([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])C2C([H])=C([H])C([H])=C([H])C=2[H])[C@]1(C([H])([H])[H])C([H])([H])N1C([H])=C([H])N=N1)=O

Berekende eigenschappen

  • Exacte massa: 434.14146
  • Monoisotopische massa: 434.14126175 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 7
  • Complexiteit: 664
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 103
  • Moleculair gewicht: 434.5

Experimentele eigenschappen

  • PSA: 77.32
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